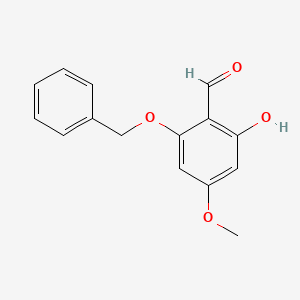

2-(Benzyloxy)-6-hydroxy-4-methoxybenzaldehyde

Cat. No. B8814899

M. Wt: 258.27 g/mol

InChI Key: SVVNEEADTVEIMO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09303065B2

Procedure details

A solution of 2-(benzyloxy)-6-hydroxy-4-methoxybenzaldehyde (Example 1C, 3.46 g, 13.4 mmol) in N,N-dimethylformamide (50 mL) was treated with powdered anhydrous cesium carbonate (4.58 g, 14.05 mmol) added all at once. The resulting mixture was stirred in vacuo for 10 min. and then flushed with nitrogen. The reaction flask was placed in a water bath (22° C.) and treated with chloroacetone (1.74 g, 18.7 mmol) added dropwise over 5 min. The resulting mixture was then stirred at 22° C. for 18 h (no starting aldehyde left by tlc and formation of the intermediate alkylated aldehyde). The solid was filtered and washed with N,N-dimethylformamide. The filtrate was evaporated in vacuo and the residual oil was diluted with ethyl acetate (300 mL), washed with cold 0.1 N hydrochloric acid, saturated sodium bicarbonate and brine. After drying over anhydrous magnesium sulfate, evaporation of the solvent gave a thick syrup. This syrup was diluted with tetrahydrofuran (50 mL) and ethyl acetate (50 mL), treated p-toluenesulfonic acid monohydrate (0.2 g) and stirred at 20° C. for 1 h (tlc indicated complete cyclization of the intermediate alkylated aldehyde to the benzofuran). The reaction mixture was diluted with ethyl acetate (300 mL), washed with saturated sodium bicarbonate and brine. After drying over anhydrous magnesium sulfate, evaporation of the solvent gave a thick syrup. Chromatography on silica gel (4×12 cm, elution toluene-ethyl acetate 2-4%) gave 3.51 g (88% yield) of the title benzofuran as a yellow solid. Recrystallization from ethyl acetate (10 mL) and hexane (20 mL) gave the title material as large yellow prisms (3.15 g). LC (Method D): 2.148 min. HRMS (ESI) calcd for C18H17O4 [M+H]+ m/z 297.1121, found 297.1092. 1H NMR (CDCl3, 600 MHz) δ 2.51 (s, 3H), 3.82 (s, 3H), 5.13 (s, 2H), 6.37 (d, J=1.77 Hz, 1H), 6.63 (broad s, 1H), 7.34 (broad t, 1H), 7.39 (broad t, 2H), 7.44 (broad d, 2H), 7.55 (d, J=0.7 Hz, 1H).

Quantity

3.46 g

Type

reactant

Reaction Step Three

Name

cesium carbonate

Quantity

4.58 g

Type

reactant

Reaction Step Three

[Compound]

Name

aldehyde

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

alkylated aldehyde

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

alkylated aldehyde

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

Yield

88%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:8][C:9]1[CH:16]=[C:15]([O:17][CH3:18])[CH:14]=[C:13]([OH:19])[C:10]=1[CH:11]=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].Cl[CH2:27][C:28](=[O:30])[CH3:29].O1C2C=CC=CC=2C=C1>CN(C)C=O.O1CCCC1.C(OCC)(=O)C.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH2:1]([O:8][C:9]1[C:10]2[CH:11]=[C:27]([C:28](=[O:30])[CH3:29])[O:19][C:13]=2[CH:14]=[C:15]([O:17][CH3:18])[CH:16]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3,9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

0.2 g

|

|

Type

|

catalyst

|

|

Smiles

|

O.C1(=CC=C(C=C1)S(=O)(=O)O)C

|

Step Three

|

Name

|

|

|

Quantity

|

3.46 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)OC1=C(C=O)C(=CC(=C1)OC)O

|

|

Name

|

cesium carbonate

|

|

Quantity

|

4.58 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Cs+].[Cs+]

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Four

|

Name

|

|

|

Quantity

|

1.74 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(C)=O

|

Step Five

[Compound]

|

Name

|

aldehyde

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

alkylated aldehyde

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

alkylated aldehyde

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1C=CC2=C1C=CC=C2

|

Step Nine

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting mixture was stirred in vacuo for 10 min.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added all at once

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

flushed with nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction flask was placed in a water bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added dropwise over 5 min

|

|

Duration

|

5 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with N,N-dimethylformamide

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate was evaporated in vacuo

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the residual oil was diluted with ethyl acetate (300 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with cold 0.1 N hydrochloric acid, saturated sodium bicarbonate and brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

After drying over anhydrous magnesium sulfate, evaporation of the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave a thick syrup

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred at 20° C. for 1 h (tlc

|

|

Duration

|

1 h

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with saturated sodium bicarbonate and brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

After drying over anhydrous magnesium sulfate, evaporation of the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave a thick syrup

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)OC1=CC(=CC2=C1C=C(O2)C(C)=O)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 3.51 g | |

| YIELD: PERCENTYIELD | 88% | |

| YIELD: CALCULATEDPERCENTYIELD | 88.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |